Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Overview
Description
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a chemical compound with the molecular formula C7H10N4O2S and a molecular weight of 214.24 g/mol . It is a derivative of 1,3,5-triazine, a heterocyclic compound known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a biochemical used in proteomics research albicans representing fungi .
Mode of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it interacts with one or more protein pathways.
Result of Action
Similar compounds have shown antimicrobial activity against certain bacteria and fungi .
Biochemical Analysis
Biochemical Properties
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate plays a significant role in biochemical reactions, particularly in proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form strong intramolecular hydrogen bonds, which can influence its interaction with other biomolecules . These interactions can affect the compound’s stability and reactivity, making it a valuable tool in studying biochemical pathways and reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest and apoptosis in certain cell lines . This compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function. The ability of this compound to modulate these cellular processes makes it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It has been found to inhibit certain enzyme activities by binding to their active sites . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods. Understanding these temporal effects is essential for optimizing experimental protocols and ensuring consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels These interactions can influence the compound’s overall metabolic profile and its effects on cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its overall activity and function . This compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate typically involves the reaction of 4-amino-1,3,5-triazine-2-thiol with ethyl bromoacetate in the presence of a base such as sodium carbonate . The reaction is carried out in a suitable solvent like ethanol at a temperature range of 20-40°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Reactions: Various substituted triazine derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols.
Scientific Research Applications
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate has several scientific research applications:
Comparison with Similar Compounds
2,4-Diamino-1,3,5-triazine: Known for its use in herbicides and pharmaceuticals.
2-Amino-4,6-dimethyl-1,3,5-triazine: Used in the synthesis of dyes and pigments.
2,4,6-Trichloro-1,3,5-triazine: A key intermediate in the production of cyanuric chloride, used in the synthesis of various chemicals.
Uniqueness: Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-2-13-5(12)3-14-7-10-4-9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQJXFZTZOIWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234317 | |
Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774565-99-0 | |
Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774565-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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